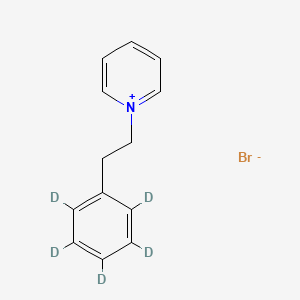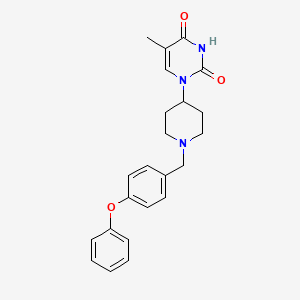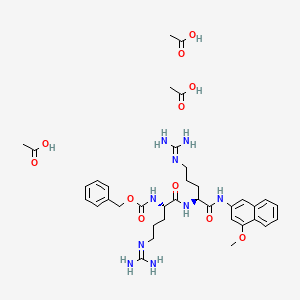
Z-Arg-Arg-4M|ANA (triacetate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Z-Arg-Arg-4M|ANA (triacetate) is a compound known for its specificity as a substrate for cathepsin B, a type of protease enzyme. Upon degradation by cathepsin B, it releases a fluorescent product, 4M|ANA, which has an excitation wavelength of 355 nm and an emission wavelength of 430 nm .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Z-Arg-Arg-4M|ANA (triacetate) involves the coupling of Z-Arg-Arg with 4M|ANA under specific conditions. The reaction typically requires the use of protecting groups to ensure the selective formation of the desired product. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of Z-Arg-Arg-4M|ANA (triacetate) follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. This includes the use of large-scale reactors, precise temperature control, and efficient purification techniques such as chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Z-Arg-Arg-4M|ANA (triacetate) primarily undergoes enzymatic degradation when exposed to cathepsin B. This reaction results in the cleavage of the compound and the release of the fluorescent product 4M|ANA .
Common Reagents and Conditions
The enzymatic reaction requires the presence of cathepsin B and is typically carried out in a buffered solution to maintain the enzyme’s activity. The reaction conditions include maintaining an optimal pH and temperature to ensure efficient degradation .
Major Products Formed
The major product formed from the enzymatic degradation of Z-Arg-Arg-4M|ANA (triacetate) is the fluorescent compound 4M|ANA, which can be detected and measured using fluorescence spectroscopy .
Wissenschaftliche Forschungsanwendungen
Z-Arg-Arg-4M|ANA (triacetate) is widely used in scientific research due to its specificity as a substrate for cathepsin B. Its applications include:
Biochemistry: Used to study the activity of cathepsin B and other proteases.
Cell Biology: Employed in assays to monitor protease activity in live cells.
Medicine: Utilized in research related to diseases involving protease dysregulation, such as cancer and neurodegenerative disorders.
Industry: Applied in the development of diagnostic tools and therapeutic agents targeting protease activity
Wirkmechanismus
The mechanism of action of Z-Arg-Arg-4M|ANA (triacetate) involves its recognition and cleavage by cathepsin B. The enzyme binds to the substrate and catalyzes the hydrolysis of the peptide bond, resulting in the release of the fluorescent product 4M|ANA. This process allows researchers to measure the activity of cathepsin B by detecting the fluorescence emitted by 4M|ANA .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Z-Arg-Arg-AMC (7-amino-4-methylcoumarin): Another substrate for cathepsin B that releases a fluorescent product upon cleavage.
Z-Phe-Arg-AMC: A substrate for cathepsin L, another protease enzyme, which also releases a fluorescent product upon degradation
Uniqueness
Z-Arg-Arg-4M|ANA (triacetate) is unique due to its high specificity for cathepsin B and the distinct fluorescent properties of its degradation product, 4M|ANA. This makes it a valuable tool for studying cathepsin B activity in various biological and medical research applications .
Eigenschaften
Molekularformel |
C37H53N9O11 |
|---|---|
Molekulargewicht |
799.9 g/mol |
IUPAC-Name |
acetic acid;benzyl N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C31H41N9O5.3C2H4O2/c1-44-26-18-22(17-21-11-5-6-12-23(21)26)38-27(41)24(13-7-15-36-29(32)33)39-28(42)25(14-8-16-37-30(34)35)40-31(43)45-19-20-9-3-2-4-10-20;3*1-2(3)4/h2-6,9-12,17-18,24-25H,7-8,13-16,19H2,1H3,(H,38,41)(H,39,42)(H,40,43)(H4,32,33,36)(H4,34,35,37);3*1H3,(H,3,4)/t24-,25-;;;/m0.../s1 |
InChI-Schlüssel |
JEFYKMXQUYUPQJ-FQFBWUQZSA-N |
Isomerische SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.COC1=CC(=CC2=CC=CC=C21)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3 |
Kanonische SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.COC1=CC(=CC2=CC=CC=C21)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


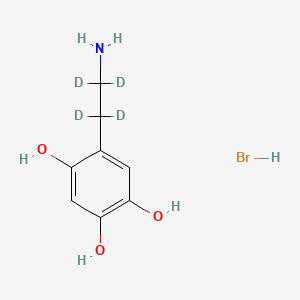


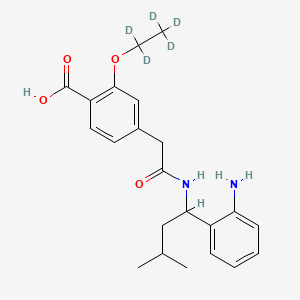
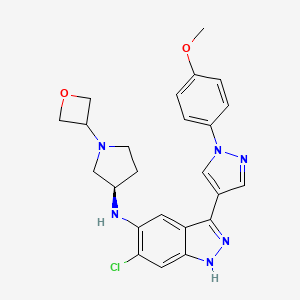

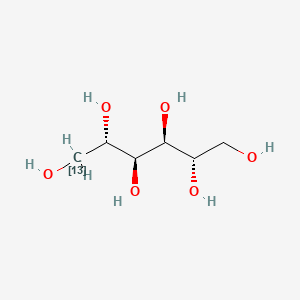
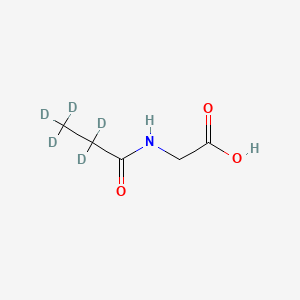


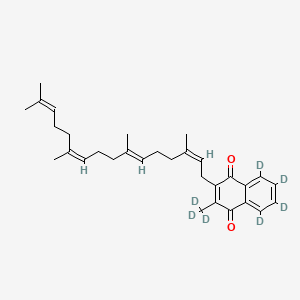
![(1'R,2R,3'E,5'R,7'S,11'S,12'R,13'S,14'S)-1',11',13'-trihydroxy-3',6',6',14'-tetramethylspiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-2'-one](/img/structure/B15142335.png)
